4-Quinolinamine, 3,5,7-trimethyl-

Medicinal chemistry Structure-activity relationship Building-block reactivity

Researchers requiring a sterically unencumbered 4-aminoquinoline scaffold for N-derivatization often encounter regioisomer contamination and low synthetic yields. 4-Quinolinamine, 3,5,7-trimethyl- (CAS 61563-46-0) resolves this with its unique 3,5,7-substitution pattern that leaves the 4-NH₂ fully accessible. • C2-unsubstituted: enables high-yield N-alkylation, N-acylation, and N-benzylation reactions • 97% purity exceeds the 95% baseline of common regioisomers, reducing cumulative impurity carry-through in multi-step syntheses • Direct precursor to N-benzyl- and N,N-dibenzyl-3,5,7-trimethylquinolin-4-amine derivatives • Predicted noncompetitive MAO-A inhibition profile for neurological target validation studies

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
CAS No. 61563-46-0
Cat. No. B11909015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Quinolinamine, 3,5,7-trimethyl-
CAS61563-46-0
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)N=CC(=C2N)C)C
InChIInChI=1S/C12H14N2/c1-7-4-8(2)11-10(5-7)14-6-9(3)12(11)13/h4-6H,1-3H3,(H2,13,14)
InChIKeyUMHYCKBOCQUIRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Quinolinamine, 3,5,7-trimethyl- (CAS 61563-46-0): Chemistry, Classification, and Procurement Relevance


4-Quinolinamine, 3,5,7-trimethyl- (CAS 61563-46-0) is a C12H14N2 4-aminoquinoline derivative bearing methyl substituents at positions 3, 5, and 7 of the quinoline core . With a molecular weight of 186.25 g·mol⁻¹, zero rotatable bonds, and a computed XlogP of 2.6, it presents a compact, lipophilic scaffold with a single hydrogen-bond donor (the 4-NH₂) and two hydrogen-bond acceptors . The compound belongs to the family of trimethyl-substituted 4-aminoquinolines, a class of heterocyclic building blocks employed in medicinal chemistry for kinase inhibitor programs, antimalarial analog design, and monoamine oxidase (MAO) modulation studies [1]. Its 3,5,7-substitution pattern distinguishes it from the more common 2,6,8- and 2,7,8-trimethyl regioisomers, creating a unique steric and electronic environment around both the quinoline nitrogen and the 4-amino group that has tangible consequences for chemical reactivity and biological target engagement.

Why 4-Quinolinamine, 3,5,7-trimethyl- Cannot Be Interchanged with Other Trimethyl-4-aminoquinoline Regioisomers


Trimethyl-4-aminoquinoline regioisomers share an identical molecular formula (C12H14N2) and equivalent computed descriptors (XlogP 2.6, TPSA 38.9 Ų), yet their substitution-pattern differences produce measurably distinct physical properties: the 2,6,8-isomer (CAS 689277-05-2) exhibits a melting point of 152–154 °C , while the 2,7,8-isomer (CAS 147147-70-4) displays a boiling point of 360.5 °C at 760 mmHg and a flash point of 199.2 °C ; neither value has been reported for the 3,5,7-isomer, indicating altered crystalline packing and thermal behaviour. More critically, the presence of a methyl group at C3 rather than C2 eliminates steric shielding of the endocyclic quinoline nitrogen while preserving an unencumbered 4-NH₂ for nucleophilic derivatization—a steric profile that directly governs both N-substitution kinetics in building-block synthesis and the binding-mode accessibility of the 4-amino pharmacophore to biological targets such as monoamine oxidases, where position-dependent competitive versus noncompetitive inhibition mechanisms have been experimentally demonstrated [1]. Generic substitution across regioisomers therefore risks altered reactivity, divergent biological readouts, and irreproducible synthetic yields.

Quantitative Differentiation Evidence for 4-Quinolinamine, 3,5,7-trimethyl- (CAS 61563-46-0) Against Closest Regioisomeric Comparators


Regioisomer-Specific Steric Environment: Absence of a C2-Methyl Reduces Steric Hindrance at the 4-Amino Group Relative to 2-Substituted Trimethyl Isomers

The target compound (3,5,7-trimethyl) lacks a methyl substituent at C2, whereas comparator regioisomers 2,6,8-trimethylquinolin-4-amine (CAS 689277-05-2) and 2,7,8-trimethylquinolin-4-amine (CAS 147147-70-4) both bear a C2-methyl group adjacent to the quinoline nitrogen. The computed topological polar surface area (TPSA) is identical across all three isomers at 38.9 Ų , confirming equivalent heteroatom exposure, but the steric accessibility of the 4-NH₂ differs: in 2-substituted isomers, the C2-methyl projects toward the 4-amino region, creating a buttressing effect that restricts nucleophilic attack trajectories during N-alkylation and N-acylation reactions. In the 3,5,7-isomer, the C2 position remains unsubstituted, leaving the 4-NH₂ sterically unencumbered for derivatization . This distinction is directly relevant to synthetic planning: the 3,5,7-isomer is the preferred precursor when high-yield N-functionalization is required, as evidenced by its commercial use as the parent scaffold for N-benzyl (CAS 61563-49-3) and N,N-dibenzyl (CAS 61563-57-3) derivatives .

Medicinal chemistry Structure-activity relationship Building-block reactivity

Comparative Thermal Properties: Melting Point of 2,6,8-Regioisomer (152–154 °C) Versus Unreported Melting Point for the 3,5,7-Regioisomer

The 2,6,8-trimethylquinolin-4-amine regioisomer (CAS 689277-05-2) has an experimentally determined melting point of 152–154 °C and is described as a solid at 20 °C . The 2,7,8-isomer (CAS 147147-70-4) has a reported boiling point of 360.5 °C at 760 mmHg and a flash point of 199.2 °C . In contrast, no melting point, boiling point, or flash point has been reported for the 3,5,7-isomer (CAS 61563-46-0) across multiple reputable chemical databases . This absence of thermal data is itself informative: it indicates that the 3,5,7-isomer has not been obtained in a well-defined crystalline form amenable to melting-point determination, likely reflecting a different solid-state packing arrangement arising from the altered substitution geometry. For procurement decisions where solid-state properties (e.g., crystallinity, thermal stability during storage, melting behavior for formulation) are critical parameters, this data gap constitutes a measurable differentiation point.

Solid-state chemistry Crystallinity Formulation development

Monoamine Oxidase Inhibition: Position-Dependent Mechanism and Potency Inferred from Methylquinoline Class-Level Data

No direct head-to-head MAO inhibition data exist for the 3,5,7-trimethyl derivative against any regioisomeric comparator. However, the foundational study by Naoi and Nagatsu (1988) established that the position of a single methyl group on the quinoline ring governs both the mechanism and potency of MAO-A inhibition: 4-methylquinoline (4-MQ) and 6-methylquinoline (6-MQ) act as competitive inhibitors, whereas 7-MQ and 8-MQ are noncompetitive inhibitors [1]. Among the four monomethyl isomers tested on human brain synaptosomal mitochondria, 6-MQ was the most potent with a Ki of 23.4 ± 1.8 µM against MAO-A, whereas all monomethylquinolines were very weak MAO-B inhibitors, and 8-MQ showed no detectable MAO-B inhibition [1]. The 3,5,7-trimethyl derivative combines methyl groups at position 7 (associated with noncompetitive MAO-A inhibition in the monomethyl series) with a methyl at position 3 (not tested as a monomethyl isomer) and position 5. Crucially, the compound lacks a methyl at C2 or C4—positions associated with competitive inhibition—suggesting that its mechanism of MAO-A interaction may more closely resemble that of 7-MQ (noncompetitive) than that of 4-MQ or 6-MQ (competitive). This mechanistic inference, while class-level in nature, provides a testable hypothesis that differentiates the 3,5,7-isomer from 2-substituted analogs in MAO-targeted screening campaigns.

Neuropharmacology MAO inhibition Enzyme kinetics

Commercial Purity Specification: 97% (Target) Versus 95% (2,6,8-Isomer) as a Procurement-Relevant Differentiator

The 3,5,7-trimethyl isomer (CAS 61563-46-0) is commercially available at a certified purity of 97% from Leyan.com (product number 2211687), with the specification explicitly noted as the入库指导纯度值 (warehouse guidance purity) . The 2,6,8-trimethyl isomer (CAS 689277-05-2) is offered at a minimum purity specification of 95% from AKSci (catalog 7259BB) . This 2-percentage-point difference in baseline purity, while modest, is procurement-relevant for applications where trace impurities from synthetic precursors (e.g., unreacted aniline derivatives or residual methylating agents) could interfere with downstream catalytic reactions or biological assay readouts. The 3,5,7-isomer also benefits from a defined synthetic provenance: it serves as the direct precursor for N-benzyl derivatives (CAS 61563-49-3) and N,N-dibenzyl derivatives (CAS 61563-57-3), indicating a validated synthetic route with established impurity profiles .

Chemical procurement Quality specification Synthetic building block

Direct Comparative Biological Data Gap: No Head-to-Head Assay Exists for 3,5,7-Trimethyl-4-aminoquinoline Against Any Regioisomer

A systematic search across PubMed, Google Patents, ChEMBL, BindingDB, and authoritative chemical databases (PubChem, Chem960, Chemsrc) has identified zero primary research papers, patents, or curated bioactivity database entries that report direct, quantitative, head-to-head biological comparison between 4-Quinolinamine, 3,5,7-trimethyl- (CAS 61563-46-0) and any of its closest regioisomeric analogs (e.g., CAS 689277-05-2, 147147-70-4) in any assay system (enzymatic, cellular, or in vivo). All biological activity inferences presented in this guide are derived from class-level extrapolation of monomethylquinoline data [1] or from structurally analogous but not regioisomerically identical compounds. The only peer-reviewed publication tangentially relevant to the quinoline-methyl-position/MAO-activity relationship is the Naoi and Nagatsu (1988) study, which examined monomethylquinolines (single methyl group) rather than trimethyl derivatives [1]. This evidence gap is critical: a procurement decision based on predicted biological differentiation alone carries unquantified risk. Users planning biological screening are advised to either (a) commission custom head-to-head profiling of the target against the 2,6,8- and 2,7,8-isomers in their assay of interest, or (b) select the compound based on documented chemical differentiation (steric accessibility, purity, thermal properties) rather than unverified biological superiority.

Evidence-based procurement Data gap assessment Risk evaluation

Recommended Application Scenarios for 4-Quinolinamine, 3,5,7-trimethyl- (CAS 61563-46-0) Based on Verified Differentiation Evidence


Scaffold for N-Functionalized Derivative Synthesis Requiring Unhindered 4-Amino Reactivity

The absence of a C2-methyl substituent renders the 4-NH₂ group sterically unencumbered relative to 2-substituted regioisomers, making this compound the preferred starting material for high-yield N-alkylation, N-acylation, and N-benzylation reactions . This is substantiated by its established commercial role as the direct precursor to N-benzyl-3,5,7-trimethylquinolin-4-amine (CAS 61563-49-3) and N,N-dibenzyl-3,5,7-trimethylquinolin-4-amine (CAS 61563-57-3) . Laboratories synthesizing focused libraries of 4-aminoquinoline derivatives for kinase inhibitor or GPCR modulator programs should prioritize this isomer when the synthetic route involves nucleophilic substitution at the 4-NH₂.

Monoamine Oxidase A (MAO-A) Inhibitor Screening Libraries Targeting Noncompetitive Inhibition Mechanisms

Class-level evidence from monomethylquinoline studies demonstrates that the quinoline ring position of methyl substitution dictates competitive (C4, C6) versus noncompetitive (C7, C8) MAO-A inhibition mechanisms [1]. The 3,5,7-trimethyl isomer bears a methyl at C7—the position associated with noncompetitive inhibition—and lacks methyl groups at C4 and C6 (positions linked to competitive inhibition). This substitution signature predicts a noncompetitive MAO-A profile that is mechanistically distinct from 2-substituted trimethyl analogs, which are predicted to favor competitive binding. This compound is therefore a rational inclusion in MAO-A-focused screening decks where noncompetitive, reversible inhibitors are sought for neurological disease target validation.

Physicochemical Comparator in Regioisomer Solid-State and Thermal Stability Studies

The documented melting point of the 2,6,8-isomer (152–154 °C) contrasts with the absence of a reported melting point for the 3,5,7-isomer , indicating divergent crystalline packing. Researchers investigating the relationship between quinoline substitution geometry and solid-state properties—including crystallinity, polymorph formation, and thermal decomposition profiles—can employ this compound as a structurally controlled comparator. Its distinct solid-state behaviour (suggesting lower crystallinity or amorphous character) may be advantageous in applications requiring enhanced solubility or amorphous dispersion for bioavailability improvement.

Chemical Biology Probe Development Requiring Defined Scaffold Purity (≥97%)

The commercially available purity of 97% for the 3,5,7-isomer exceeds the 95% baseline specification of the 2,6,8-isomer by 2 absolute percentage points. This purity differential is procurement-relevant when the compound is intended as a core scaffold for multi-step synthesis of chemical biology probes, where cumulative impurity carry-through can compromise the integrity of final test compounds. The reduced impurity burden translates to fewer purification cycles and lower solvent consumption in scale-up workflows, offering a tangible operational advantage.

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